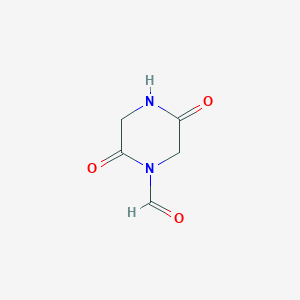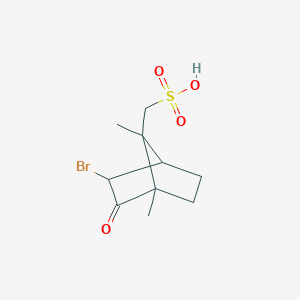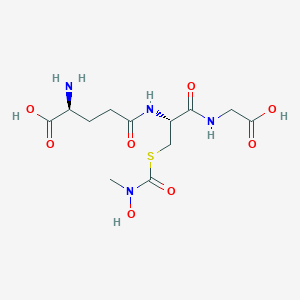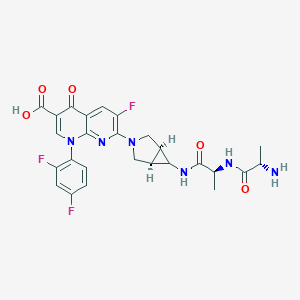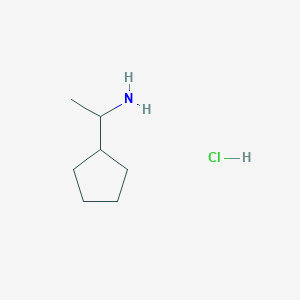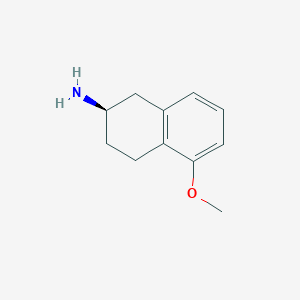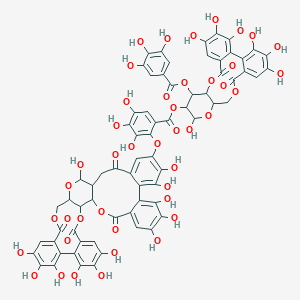
Camelliatannin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Camellia sinensis, commonly known as tea plant, is a popular beverage plant worldwide. The tea plant contains various polyphenols, including catechins, theaflavins, and thearubigins. Camelliatannin H is a unique polyphenol found in tea leaves that has gained significant attention in recent years due to its potential health benefits.
Aplicaciones Científicas De Investigación
Tannins and Camellia japonica
Research has identified camelliatannins as complex tannins found in Camellia japonica, a plant in the Theaceae family. Camelliatannins F, G, and H were isolated from the leaves and fruits of this plant, with camelliatannin H being a notable dimeric hydrolyzable tannin (Han, Hatano, Yoshida, & Okuda, 1994). Another study also isolated camelliatannin D from Camellia japonica, which demonstrated inhibitory effects on calcium release in mouse calvaria (Hatano et al., 1995).
Anti-HIV Activity
Camelliatannin H from Camellia japonica showed potent inhibitory activity against human immunodeficiency virus type 1 protease, indicating its potential application in anti-HIV treatments (Park et al., 2002).
Health Benefits of Camellia Extracts
Studies on Camellia japonica and other species within the Camellia genus have revealed various health benefits. These include antioxidant, anticancer, and anti-inflammatory properties, which are primarily associated with the bioactive compounds like flavonoids, polysaccharides, and tannins found in these plants (Yoon et al., 2017); (Kim et al., 2016).
Applications in Medicine and Agriculture
Camellia species have shown potential in treating various diseases and are being explored for their use in functional foods and pharmaceuticals. Their bioactive components are being studied for their roles in protecting against diseases like cancer, diabetes, and liver injury, as well as in agricultural applications like plant growth and pest control (He et al., 2018); (Zhang et al., 2020).
Propiedades
Número CAS |
148159-86-8 |
|---|---|
Nombre del producto |
Camelliatannin H |
Fórmula molecular |
C69H50O43 |
Peso molecular |
1567.1 g/mol |
Nombre IUPAC |
[3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[(7,8,9,12,13,20,28,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,21,24,39-tetraoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl)oxy]-3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C69H50O43/c70-22-8-21-56(57-32(106-67(21)100)11-103-62(95)15-3-25(73)41(80)48(87)35(15)38-18(65(98)109-57)6-28(76)44(83)51(38)90)108-64(97)17-5-27(75)43(82)50(89)37(17)34-14(22)10-31(47(86)53(34)92)105-55-20(9-30(78)46(85)54(55)93)68(101)112-60-59(111-61(94)13-1-23(71)40(79)24(72)2-13)58-33(107-69(60)102)12-104-63(96)16-4-26(74)42(81)49(88)36(16)39-19(66(99)110-58)7-29(77)45(84)52(39)91/h1-7,9-10,21,32-33,56-60,67,69,71-93,100,102H,8,11-12H2 |
Clave InChI |
MSRCJTQIFIFKEZ-UHFFFAOYSA-N |
SMILES |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
SMILES canónico |
C1C2C(C3C(COC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC2O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C1=O)OC8=C(C(=C(C=C8C(=O)OC9C(C1C(COC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O)OC9O)OC(=O)C1=CC(=C(C(=C1)O)O)O)O)O)O)O)O)O)O)O |
Sinónimos |
camelliatannin H |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
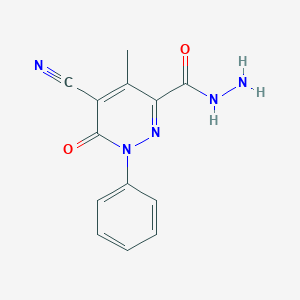
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
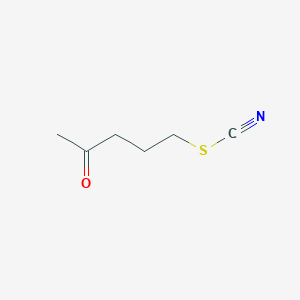
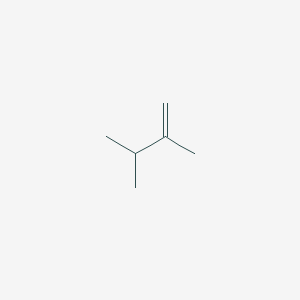
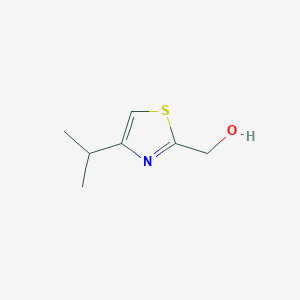
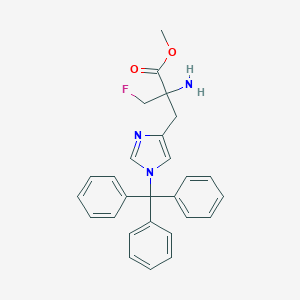
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
